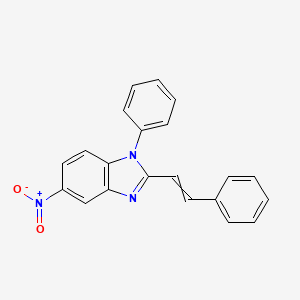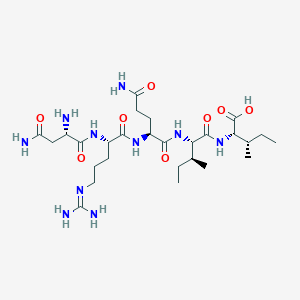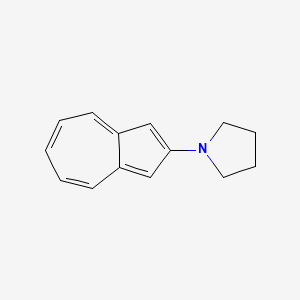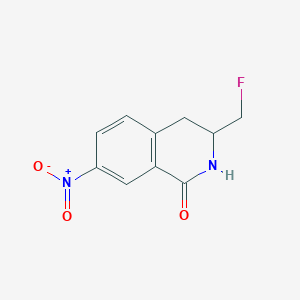![molecular formula C28H16F2N4O2 B14254010 2,2'-([1,1'-Biphenyl]-2,2'-diyl)bis[5-(4-fluorophenyl)-1,3,4-oxadiazole] CAS No. 393794-54-2](/img/structure/B14254010.png)
2,2'-([1,1'-Biphenyl]-2,2'-diyl)bis[5-(4-fluorophenyl)-1,3,4-oxadiazole]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-([1,1’-Biphenyl]-2,2’-diyl)bis[5-(4-fluorophenyl)-1,3,4-oxadiazole] is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-([1,1’-Biphenyl]-2,2’-diyl)bis[5-(4-fluorophenyl)-1,3,4-oxadiazole] typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 4-fluorobenzohydrazide with 2,2’-dicarboxy-[1,1’-biphenyl] under acidic conditions to form the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,2’-([1,1’-Biphenyl]-2,2’-diyl)bis[5-(4-fluorophenyl)-1,3,4-oxadiazole] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation and nitration reactions can be performed using reagents like chlorine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
2,2’-([1,1’-Biphenyl]-2,2’-diyl)bis[5-(4-fluorophenyl)-1,3,4-oxadiazole] has several scientific research applications:
Materials Science: It is used in the development of advanced materials, including polymers and composites, due to its thermal stability and electronic properties.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Optoelectronics: Its unique electronic properties make it suitable for use in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of 2,2’-([1,1’-Biphenyl]-2,2’-diyl)bis[5-(4-fluorophenyl)-1,3,4-oxadiazole] involves its interaction with specific molecular targets and pathways. In medicinal applications, it may interact with cellular receptors or enzymes, leading to the inhibition of microbial growth or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bis(trifluoromethyl)-4,4’-diaminobiphenyl: Known for its use in high-performance polymers.
Thiophene Derivatives: Widely used in organic semiconductors and medicinal chemistry.
Uniqueness
2,2’-([1,1’-Biphenyl]-2,2’-diyl)bis[5-(4-fluorophenyl)-1,3,4-oxadiazole] is unique due to its combination of fluorophenyl and oxadiazole moieties, which confer distinct electronic properties and potential for diverse applications. Its thermal stability and ability to participate in various chemical reactions further enhance its versatility compared to similar compounds .
Properties
CAS No. |
393794-54-2 |
|---|---|
Molecular Formula |
C28H16F2N4O2 |
Molecular Weight |
478.4 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-5-[2-[2-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]phenyl]phenyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C28H16F2N4O2/c29-19-13-9-17(10-14-19)25-31-33-27(35-25)23-7-3-1-5-21(23)22-6-2-4-8-24(22)28-34-32-26(36-28)18-11-15-20(30)16-12-18/h1-16H |
InChI Key |
IMGIUAGEUFWSHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2C3=NN=C(O3)C4=CC=C(C=C4)F)C5=NN=C(O5)C6=CC=C(C=C6)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


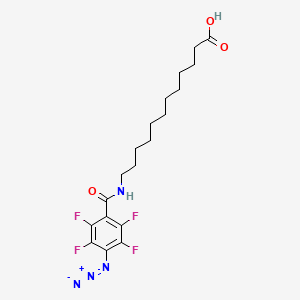



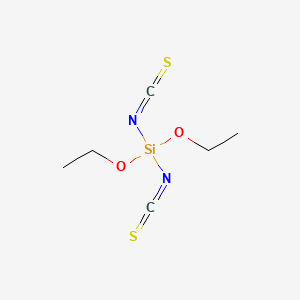
![1H-Benzimidazole, 1-[3-(trimethylsilyl)propyl]-](/img/structure/B14253976.png)
![Benzene, 1-bromo-4-[(2-tridecynyloxy)methyl]-](/img/structure/B14253977.png)
